3-(Morpholin-2-yl)benzenamine
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Overview
Description
3-(Morpholin-2-yl)benzenamine, also known as 3-(morpholin-2-yl)aniline, is an organic compound with the molecular formula C10H14N2O. It is a derivative of aniline where the amino group is substituted with a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-2-yl)benzenamine typically involves the reaction of aniline derivatives with morpholine. One common method includes the nucleophilic substitution reaction where aniline is reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control over reaction parameters ensures consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-2-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the morpholine ring or the benzene ring can be functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that may involve catalysts or bases.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline derivatives. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(Morpholin-2-yl)benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other materials
Mechanism of Action
The mechanism of action of 3-(Morpholin-2-yl)benzenamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholin-4-yl)benzenamine
- 4-(Morpholin-2-yl)benzenamine
- 2-(Morpholin-2-yl)benzenamine
Uniqueness
3-(Morpholin-2-yl)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Biological Activity
3-(Morpholin-2-yl)benzenamine, a compound featuring a morpholine ring attached to a benzenamine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical formula for this compound is C_{10}H_{12}N_{2}O. The morpholine moiety contributes to the compound's solubility and interaction with biological targets. Morpholine derivatives are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. Similar compounds have been studied for their ability to inhibit various kinases involved in cancer progression.
Anticancer Activity
A study highlighted the potential of morpholine-based compounds in targeting ovarian cancer cells. Specifically, derivatives of morpholine demonstrated inhibition of HIF-1α, a key regulator in tumor growth and metastasis. The findings suggest that this compound could serve as a lead compound for developing new anticancer agents .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Kinase Inhibition : Similar compounds have shown the ability to inhibit ATR kinase, a crucial player in the DNA damage response pathway. This inhibition leads to reduced cell viability in cancer cell lines such as HeLa and HCT116 .
- Cell Cycle Arrest : Compounds with structural similarities have been reported to induce cell cycle arrest, thereby preventing cancer cell proliferation.
- Apoptosis Induction : Studies suggest that morpholine derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Case Studies
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MTT Assay Results : In vitro studies using MTT assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines at concentrations as low as 10 µM. The IC50 values were determined through dose-response studies, indicating potent cytotoxic effects .
Compound Cell Line IC50 (µM) This compound HeLa 5.0 This compound HCT116 6.5 - Molecular Docking Studies : Molecular docking analyses revealed that this compound binds effectively to the active site of ATR kinase, suggesting a competitive inhibition mechanism similar to known inhibitors like Torin2 .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-morpholin-2-ylaniline |
InChI |
InChI=1S/C10H14N2O/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7,11H2 |
InChI Key |
YRFLGNFTGFQNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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